
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method involves the use of a Brønsted acidic ionic liquid as a catalyst, which promotes the reaction under solvent-free conditions . The reaction is carried out by mixing anthranilamide with the aldehyde or ketone in the presence of the catalyst, followed by heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for higher yields and cost-effectiveness. The use of heterogeneous catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3, has been reported to be efficient and reusable, making it suitable for large-scale production .
化学反应分析
Types of Reactions
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazoline compounds.
科学研究应用
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may bind to proteins involved in cell signaling pathways, thereby modulating their activity and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2,3-dihydroquinazolin-4(1H)-one share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Compounds like 1-(1,3-Thiazol-2-yl)propan-1-amine have similar structural features and are used in similar applications.
Uniqueness
1-(3,4-Dihydroquinazolin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
1-(1,4-dihydroquinazolin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-2-9(12)11-13-7-8-5-3-4-6-10(8)14-11/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
InChI 键 |
AARRKIKNIRZAJM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=NCC2=CC=CC=C2N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
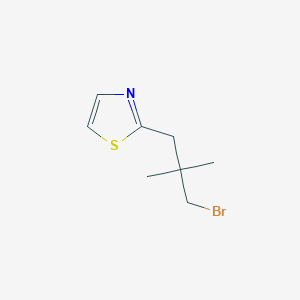
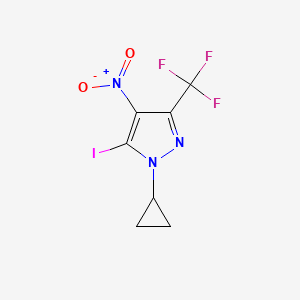


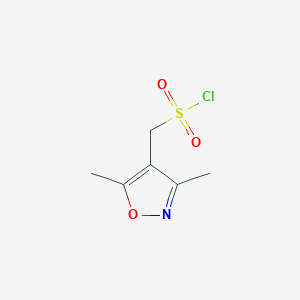

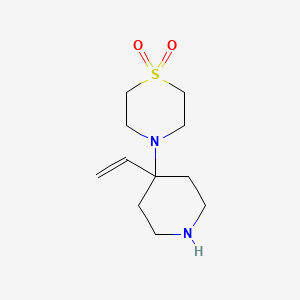
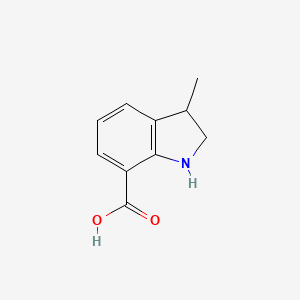
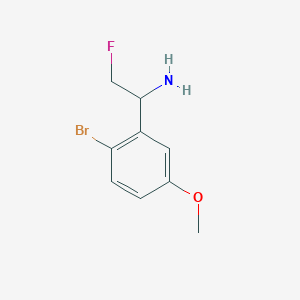
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
![2-([3-(Trifluoromethyl)phenyl]methyl)oxirane](/img/structure/B13189597.png)
![2-Amino-n-[(4-chlorophenyl)methyl]-2-phenylacetamide](/img/structure/B13189606.png)

